(D-Leu6)-LHRH (1-8)

説明

BenchChem offers high-quality (D-Leu6)-LHRH (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Leu6)-LHRH (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

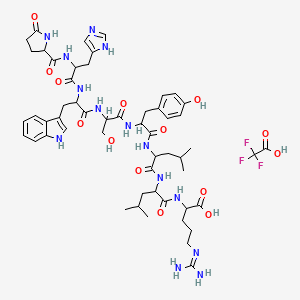

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLMAVOVSHAXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H73F3N14O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(D-Leu6)-LHRH (1-8): A Technical Overview of Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the N-terminal fragment of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The strategic substitution of a D-Leucine residue at position 6 confers enhanced stability against enzymatic degradation and is predicted to increase binding affinity to the GnRH receptor (GnRH-R) by stabilizing a bioactive conformation. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and functional significance of (D-Leu6)-LHRH (1-8), with a focus on its role as a GnRH-R agonist. This document summarizes available data, outlines key experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1][2] It is released from the hypothalamus and stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins, in turn, regulate the production of sex steroids in the gonads.[3] Synthetic analogs of LHRH, such as those with modifications at position 6, have been developed to modulate this pathway for therapeutic purposes, including the treatment of hormone-dependent cancers and reproductive disorders.[4][5] The substitution of Glycine at position 6 with a D-amino acid, such as D-Leucine, is a common strategy to increase the potency and duration of action of LHRH analogs.[6] This modification stabilizes a β-turn conformation that is crucial for receptor binding and protects the peptide from enzymatic cleavage.[6] (D-Leu6)-LHRH (1-8) represents a fragment of these more extensively studied agonists. While specific data for this octapeptide is limited in publicly available literature, its biological activity can be inferred from the behavior of full-length D-Leu6 substituted LHRH agonists like Leuprolide.

Biological Activity and Mechanism of Action

(D-Leu6)-LHRH (1-8) is predicted to act as an agonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Upon binding, it is expected to trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Receptor Binding

Downstream Signaling

The GnRH receptor is primarily coupled to the Gαq/11 subunit of heterotrimeric G-proteins.[8] Activation of the receptor by an agonist like (D-Leu6)-LHRH (1-8) initiates the following signaling cascade:

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C, which then phosphorylates a variety of downstream target proteins.

-

Gonadotropin Release: The culmination of these signaling events in pituitary gonadotropes is the synthesis and release of LH and FSH.

Signaling Pathway of (D-Leu6)-LHRH (1-8) at the GnRH Receptor

Caption: GnRH Receptor Signaling Cascade.

Functional Effects

The functional consequences of GnRH receptor activation by (D-Leu6)-LHRH (1-8) are expected to mirror those of other potent LHRH agonists.

Acute Effects

An initial, acute administration of a potent LHRH agonist leads to a transient surge in LH and FSH secretion, resulting in a temporary increase in testosterone (B1683101) in males and estrogen in females.[5] This "flare" effect is a hallmark of LHRH agonist action.

Chronic Effects and Receptor Downregulation

Continuous or chronic administration of LHRH agonists leads to a paradoxical effect. The sustained stimulation of the GnRH receptors results in their desensitization and downregulation, ultimately leading to a profound suppression of LH and FSH release.[4] This, in turn, causes a significant reduction in gonadal steroid production, achieving castrate levels of testosterone in men.[9] This long-term effect is the basis for the therapeutic use of LHRH agonists in hormone-sensitive conditions.

Quantitative Data Summary

While specific quantitative data for (D-Leu6)-LHRH (1-8) is scarce in the reviewed literature, the following table summarizes representative data for potent LHRH agonists with D-amino acid substitutions at position 6. These values provide a benchmark for the anticipated activity of (D-Leu6)-LHRH (1-8).

| Parameter | Agonist Example | Value | Species/System | Reference |

| Receptor Binding Affinity (Kd) | [D-Trp6]LHRH | ~1-10 nM | Rat Pituitary Membranes | [6][7] |

| Functional Potency (EC50) | [D-Lys6]GnRH-II | 13 nM | CRE Reporter Gene Assay | [10] |

| In Vivo Effect | Leuprolide | >90% Testosterone Suppression | Human (Prostate Cancer) | [9] |

| In Vivo Effect | [D-Leu6,des-Gly-NH210]-LHRH ethylamide | 80% reduction in testicular LH/hCG receptors | Rat | [11] |

Key Experimental Protocols

The biological activity of (D-Leu6)-LHRH (1-8) can be characterized using a variety of in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of (D-Leu6)-LHRH (1-8) for the GnRH receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., COS-7, HEK293) or from pituitary tissue.

-

Radioligand: Use a radiolabeled LHRH agonist with high affinity, such as [125I]buserelin or [125I, D-Trp6]-LHRH.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and can be used to calculate the inhibition constant (Ki), which reflects the binding affinity.

Workflow for Receptor Binding Assay

References

- 1. Computational modelling reveals novel insights into GnRH receptor activation and binding dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteinizing hormone-releasing hormone-binding sites in the rat thymus: characteristics and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Receptors for luteinizing hormone-releasing hormone (LHRH) in Dunning R3327 prostate cancers and rat anterior pituitaries after treatment with a sustained delivery system of LHRH antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hypothalamic Regulatory Hormones | Annual Reviews [annualreviews.org]

The Enigmatic LHRH Fragment: A Technical Guide to the Discovery and History of (D-Leu6)-LHRH (1-8)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the discovery and history of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8). While specific research on this particular octapeptide fragment is limited in publicly accessible literature, this document provides a comprehensive overview of the scientific context from which it emerged. By examining the foundational discoveries of LHRH and the principles of its analog design, particularly the pivotal role of D-amino acid substitutions, we can infer the rationale behind the synthesis of (D-Leu6)-LHRH (1-8) and its anticipated biological properties. This guide synthesizes available information on related, well-characterized LHRH agonists to offer a detailed understanding of the structure-activity relationships, experimental evaluation, and signaling pathways relevant to this class of compounds.

Introduction: The Dawn of LHRH Analogs

The journey into the therapeutic potential of LHRH analogs began with the elucidation of the native LHRH decapeptide structure (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) in the early 1970s by the groups of Andrew Schally and Roger Guillemin, a discovery that earned them the Nobel Prize.[1] This breakthrough paved the way for the synthesis of thousands of LHRH analogs with the goal of developing potent modulators of the hypothalamic-pituitary-gonadal axis for therapeutic applications, including the treatment of hormone-dependent cancers like prostate and breast cancer, as well as reproductive disorders.[1][2][3]

Native LHRH has a very short biological half-life, limiting its therapeutic utility.[4] Early research quickly identified two key positions in the decapeptide sequence that were susceptible to enzymatic degradation: the Gly6-Leu7 and Pro9-Gly10 bonds. This led to a focused effort on modifying these positions to enhance stability and potency.

The Pivotal Role of D-Amino Acid Substitution at Position 6

A significant advancement in the development of potent LHRH agonists was the substitution of the glycine (B1666218) at position 6 with a D-amino acid. This modification was found to confer two crucial advantages:

-

Increased Resistance to Enzymatic Degradation: The D-amino acid at position 6 protects the peptide backbone from cleavage by endopeptidases, thereby prolonging its biological half-life.[4]

-

Enhanced Receptor Binding Affinity: The substitution with a D-amino acid, particularly one with a bulky side chain like D-Leucine, promotes a favorable β-II' turn conformation in the peptide's central region (residues 5-8). This conformation is thought to be the bioactive structure that is recognized with high affinity by the LHRH receptor.

The incorporation of D-Leucine at position 6, creating analogs like [D-Leu6]-LHRH, resulted in compounds with significantly greater and more sustained gonadotropin-releasing activity compared to the native hormone.

(D-Leu6)-LHRH (1-8): An Exploration of a Core Fragment

While extensive literature exists for full-length LHRH agonists with a D-Leu6 substitution, such as Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH), specific data on the octapeptide fragment (D-Leu6)-LHRH (1-8) is sparse. This fragment, with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg, represents the N-terminal portion of the potent D-Leu6 substituted decapeptide.

The synthesis of such a fragment likely stems from structure-activity relationship (SAR) studies aimed at identifying the minimal peptide sequence required for biological activity. Research into LHRH fragments has shown that while the full decapeptide is required for maximal potency, shorter sequences can retain some level of activity. However, it is generally understood that the C-terminal portion of the molecule is also important for full agonist activity. The absence of Proline at position 9 and the C-terminal amide in the (1-8) fragment would be expected to significantly reduce its potency compared to its full-length counterparts.

Quantitative Data (Inferred)

Due to the lack of specific experimental data for (D-Leu6)-LHRH (1-8), the following table presents typical quantitative data for a well-characterized, full-length D-Leu6 LHRH agonist, Leuprolide, to provide a comparative context for the anticipated properties of LHRH analogs.

| Parameter | Agonist (Leuprolide) | Native LHRH |

| Receptor Binding Affinity (Ki) | ~0.1 nM | ~2 nM |

| In Vitro Potency (EC50 for LH release) | ~0.1-1 nM | ~1-10 nM |

| In Vivo Potency (relative to LHRH) | 15-50 times greater | 1 |

| Biological Half-life | ~3 hours | ~3-5 minutes |

Experimental Protocols

Peptide Synthesis

LHRH analogs like (D-Leu6)-LHRH (1-8) are typically synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis of LHRH Analogs

Caption: Workflow for the solid-phase synthesis of (D-Leu6)-LHRH (1-8).

Methodology:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used as the starting point.

-

Amino Acid Coupling: The C-terminal amino acid, Arginine (with a protective group like Pbf on its side chain), is coupled to the resin.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a base, typically piperidine (B6355638) in DMF.

-

Iterative Coupling and Deprotection: The subsequent amino acids (Leu, D-Leu, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu) are sequentially coupled using an activating agent like HBTU or HATU. Each coupling step is followed by Fmoc deprotection.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Biological Assays

Receptor Binding Assay:

This assay determines the affinity of the analog for the LHRH receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Pituitary glands from rats or other suitable animal models are homogenized to prepare a membrane fraction rich in LHRH receptors.

-

Incubation: The pituitary membranes are incubated with a constant concentration of a radiolabeled LHRH agonist (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled test compound, (D-Leu6)-LHRH (1-8).

-

Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Signaling Pathways of LHRH Agonists

LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR), on the surface of pituitary gonadotrope cells.

LHRH Receptor Signaling Pathway in Pituitary Gonadotropes

Caption: LHRH receptor signaling cascade in pituitary gonadotropes.

Upon agonist binding, the LHRH receptor activates the Gq/11 class of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Chronic administration of potent LHRH agonists leads to a paradoxical effect. The continuous stimulation of the LHRH receptor results in its desensitization and downregulation, leading to a profound suppression of LH and FSH secretion and, consequently, a state of chemical castration.

Conclusion

(D-Leu6)-LHRH (1-8) represents a fragment of a highly potent class of LHRH agonists. While specific data on this octapeptide is not widely available, its structure suggests it was likely synthesized as part of broader investigations into the minimal structural requirements for LHRH receptor interaction. The principles of LHRH analog design, particularly the stabilizing and conformation-directing effects of the D-Leu6 substitution, provide a strong foundation for understanding its potential, albeit likely attenuated, biological activity. The experimental protocols and signaling pathway information presented in this guide, derived from studies of well-characterized LHRH agonists, offer a robust framework for the potential future investigation of (D-Leu6)-LHRH (1-8) and other novel LHRH fragments. Further research would be necessary to fully elucidate the specific pharmacological profile of this enigmatic octapeptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Synthesis and biological properties of (Leu-6)-LH-RH and (D-Leu-6,desGly-NH210)-LH-RH ethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A RADIORECEPTOR ASSAY OF LUTEINIZING HORMONE RELEASING HORMONE RECEPTOR AND CHARACTERIZATION OF LHRH BINDING TO PITUITARY RECEPTORS IN SHAO DUCK [hnxb.org.cn]

The Biphasic Signaling Cascade of (D-Leu6)-LHRH (1-8) in Pituitary Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade initiated by the synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Leu6)-LHRH (1-8), in pituitary gonadotrope cells. (D-Leu6)-LHRH (1-8), a key component of the widely used drug Leuprolide, is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its clinical efficacy in various hormone-dependent pathologies stems from its unique biphasic effect on the pituitary-gonadal axis: an initial, transient stimulation followed by a profound and sustained suppression of gonadotropin release. This guide delves into the molecular mechanisms, quantitative parameters, and experimental methodologies relevant to understanding and investigating this critical signaling pathway.

Mechanism of Action: A Tale of Two Phases

(D-Leu6)-LHRH (1-8) exerts its effects by binding to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The subsequent signaling cascade can be broadly divided into two distinct phases:

-

Phase 1: Acute Stimulation (The "Flare-Up" Effect) : Upon initial exposure, (D-Leu6)-LHRH (1-8) acts as a potent agonist, triggering a signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This initial surge in gonadotropins results in a transient increase in gonadal steroid production (e.g., testosterone (B1683101) in males and estrogen in females).

-

Phase 2: Chronic Suppression (Pituitary Desensitization and Downregulation) : Continuous or prolonged exposure to (D-Leu6)-LHRH (1-8) leads to a desensitization of the pituitary gonadotropes. This is a multi-faceted process involving:

-

Receptor Uncoupling : The GnRH receptor becomes uncoupled from its downstream signaling effectors.

-

Receptor Internalization : The receptors are removed from the cell surface via endocytosis.

-

Receptor Downregulation : The total number of GnRH receptors on the cell is reduced.

-

This sustained suppression of LH and FSH secretion leads to a significant decrease in gonadal steroid production, achieving a state of medical castration. This paradoxical effect is the therapeutic basis for its use in conditions like prostate cancer, endometriosis, and central precocious puberty.[1][2]

The Molecular Signaling Cascade

The intracellular signaling pathways activated by (D-Leu6)-LHRH (1-8) binding to the GnRH receptor are complex and involve multiple second messengers. The primary pathway is mediated by the Gq/11 family of G proteins.

Figure 1. (D-Leu6)-LHRH (1-8) signaling pathway in pituitary gonadotropes.

Key steps in the signaling cascade:

-

Receptor Binding and G Protein Activation : (D-Leu6)-LHRH (1-8) binds to the GnRH receptor, inducing a conformational change that activates the associated heterotrimeric G protein, Gq/11.

-

Phospholipase C Activation : The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. GnRH receptor activation also promotes the influx of extracellular Ca2+.

-

Protein Kinase C Activation : The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects : Activated PKC and Ca2+/calmodulin complexes phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs). These events ultimately lead to the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ) and the exocytosis of LH- and FSH-containing secretory granules.

Quantitative Data

Precise quantitative data for the effects of (D-Leu6)-LHRH (1-8) on pituitary cells in vitro are not extensively consolidated in the literature. The following tables present representative data for Leuprolide and other GnRH agonists to illustrate the dose-dependent and time-course effects.

Table 1: Dose-Response of Leuprolide on Gonadotropin Release in Pituitary Cells (Illustrative)

| Leuprolide Concentration (nM) | LH Release (% of maximum) | FSH Release (% of maximum) |

| 0.01 | 15 ± 3 | 10 ± 2 |

| 0.1 | 45 ± 5 | 35 ± 4 |

| 1 | 85 ± 7 | 70 ± 6 |

| 10 | 100 | 100 |

| 100 | 98 ± 5 | 95 ± 5 |

Note: This table is a representative example based on typical dose-response curves for GnRH agonists in primary pituitary cell cultures. Actual values may vary depending on experimental conditions.

Table 2: Time-Course of GnRH Receptor Downregulation by a GnRH Agonist (Illustrative)

| Time of Continuous Exposure (hours) | GnRH Receptor Number (% of control) |

| 0 | 100 |

| 2 | 85 ± 6 |

| 6 | 60 ± 8 |

| 12 | 45 ± 5 |

| 24 | 30 ± 7 |

Note: This table illustrates the typical time-dependent downregulation of GnRH receptors upon continuous exposure to a potent GnRH agonist like Leuprolide.

Table 3: Binding Affinities of GnRH Analogs to the Pituitary GnRH Receptor

| Ligand | Receptor Source | Kd or Ki (nM) | Reference |

| [125I]Buserelin | Rat Pituitary | 0.5 | [3] |

| (D-Leu6)-LHRH (1-8) (Leuprolide) | Rat Pituitary | ~1-5 (estimated) | [4] |

| GnRH | Rat Pituitary | 50 | [3] |

| [D-Ser(tBu)6,Pro9-NHEt]-LHRH | Rat Pituitary | 0.1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (D-Leu6)-LHRH (1-8) signaling cascade in pituitary cells.

Primary Pituitary Cell Culture

Objective: To isolate and culture primary pituitary cells for in vitro studies.

Materials:

-

Anterior pituitary glands from adult female rats

-

Dissection medium (e.g., DMEM)

-

Enzyme solution (e.g., trypsin or collagenase)

-

Culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics)

-

Culture plates

Protocol:

-

Aseptically remove anterior pituitary glands and place them in cold dissection medium.

-

Mince the tissue into small fragments.

-

Incubate the fragments in the enzyme solution at 37°C with gentle agitation to disperse the cells.

-

Stop the enzymatic digestion by adding serum-containing medium.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in culture medium.

-

Determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density in culture plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the cells to attach and recover for 48-72 hours before initiating experiments.

References

- 1. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gonadotropin releasing hormone agonist protocols for pituitary desensitization in in vitro fertilization and gamete intrafallopian transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of gonadotropin-releasing hormone receptors in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of (D-Leu6)-LHRH Analogs: A Technical Guide

This technical guide provides an in-depth overview of the early preclinical studies of (D-Leu6)-LHRH analogs, with a particular focus on the widely studied ethylamide derivative, [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of LHRH agonists.

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine, significantly enhances the biological activity and metabolic stability of the peptide. These synthetic analogs, like (D-Leu6)-LHRH, are potent agonists of the LHRH receptor. Chronic administration of these agonists leads to a paradoxical downregulation of the pituitary-gonadal axis, resulting in suppressed levels of sex steroids. This effect forms the basis of their therapeutic use in hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.

This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from early preclinical studies of (D-Leu6)-LHRH analogs. It is important to note that much of the detailed quantitative analysis has been performed on the more stable and potent ethylamide derivative, [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide), and related compounds.

| Compound | Assay Type | System | Parameter | Value | Reference |

| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | Receptor Binding Affinity | Rat anterior pituitary gland membranes | Kd | 131 ± 16 pM | [1] |

| [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide) | In Vivo Gonadotropin Release | Immature Male Rats | LH Release | Increased serum LH | [2] |

| [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide) | In Vivo Gonadotropin Release | Immature Male Rats | FSH Release | Increased serum FSH | [2] |

| [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide) | In Vivo Steroidogenesis | Immature Male Rats | Testosterone | Decreased | [2] |

| [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide) | In Vivo Receptor Levels | Male Rats | LH/hCG Receptors | 80% reduction | [2] |

Table 1: Receptor Binding and In Vivo Activity of (D-Leu6)-LHRH Analogs

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of (D-Leu6)-LHRH analogs.

Radioligand Binding Assay for LHRH Receptor Affinity

This protocol is adapted from methodologies used for characterizing LHRH receptor binding in rat pituitary membranes.

Objective: To determine the binding affinity (Kd) of a (D-Leu6)-LHRH analog to the LHRH receptor.

Materials:

-

Rat anterior pituitaries

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Radiolabeled LHRH analog (e.g., [125I]-labeled LHRH agonist)

-

Unlabeled (D-Leu6)-LHRH analog (for competition assay)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect anterior pituitaries from rats and place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

-

For saturation binding, add increasing concentrations of the radiolabeled LHRH analog.

-

For competition binding, add a fixed concentration of the radiolabeled analog and increasing concentrations of the unlabeled (D-Leu6)-LHRH analog.

-

To determine non-specific binding, include a set of tubes with a high concentration of unlabeled LHRH.

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis to determine the Kd and Bmax (maximum number of binding sites).

-

Analyze competition binding data to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

-

In Vitro LH and FSH Release from Primary Pituitary Cells

This protocol describes the preparation of primary rat pituitary cells and their use in an in vitro bioassay to measure LH and FSH release in response to (D-Leu6)-LHRH analogs.[3][4]

Objective: To determine the in vitro potency (EC50) of a (D-Leu6)-LHRH analog in stimulating LH and FSH release.

Materials:

-

Adult male rats

-

Enzymes for tissue dissociation (e.g., trypsin, collagenase, DNase)

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

-

Multi-well culture plates

-

(D-Leu6)-LHRH analog

-

Reagents for LH and FSH quantification (e.g., RIA or ELISA kits)

Procedure:

-

Primary Pituitary Cell Culture:

-

Aseptically remove anterior pituitaries from rats.

-

Mince the tissue into small fragments.

-

Dissociate the tissue into single cells using a cocktail of enzymes (e.g., trypsin and collagenase) with gentle agitation.

-

Wash the cells to remove enzymes and debris.

-

Resuspend the cells in culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells in multi-well plates at a desired density and culture for 2-3 days to allow for attachment and recovery.[3]

-

-

Hormone Release Assay:

-

Wash the cultured pituitary cells with serum-free medium.

-

Add fresh medium containing various concentrations of the (D-Leu6)-LHRH analog to the wells.

-

Include control wells with medium alone (basal release).

-

Incubate for a specified period (e.g., 3-4 hours) at 37°C in a humidified incubator.

-

Collect the culture medium from each well.

-

-

Quantification of LH and FSH:

-

Measure the concentrations of LH and FSH in the collected medium using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]

-

-

Data Analysis:

-

Plot the concentration of LH and FSH released against the log concentration of the (D-Leu6)-LHRH analog.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the analog that produces 50% of the maximal response).

-

In Vivo LH and FSH Release in Rats

This protocol outlines the procedure for assessing the in vivo efficacy of (D-Leu6)-LHRH analogs in stimulating gonadotropin release in a rat model.[2]

Objective: To evaluate the dose-dependent effect of a (D-Leu6)-LHRH analog on serum LH and FSH levels in vivo.

Materials:

-

Immature or adult male rats

-

(D-Leu6)-LHRH analog

-

Vehicle for injection (e.g., saline)

-

Blood collection supplies (e.g., syringes, tubes)

-

Centrifuge

-

Reagents for LH and FSH quantification (e.g., RIA or ELISA kits)

Procedure:

-

Animal Model and Dosing:

-

Acclimatize rats to the housing conditions for at least one week.

-

Administer different doses of the (D-Leu6)-LHRH analog (e.g., via subcutaneous or intravenous injection).

-

Include a control group receiving only the vehicle.

-

-

Blood Sampling:

-

Collect blood samples at various time points after administration (e.g., 15, 30, 60, 120 minutes) via a suitable method (e.g., tail vein, cardiac puncture).

-

-

Serum Preparation and Hormone Measurement:

-

Data Analysis:

-

Plot the serum concentrations of LH and FSH against time for each dose group.

-

Calculate the area under the curve (AUC) to quantify the total hormone release.

-

Compare the responses between different dose groups and the control group to determine the in vivo potency and duration of action.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and an experimental workflow relevant to the preclinical study of (D-Leu6)-LHRH analogs.

LHRH Receptor Signaling in Pituitary Gonadotrophs

Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.

LHRH Receptor Signaling in Cancer Cells

Caption: LHRH receptor signaling cascade in cancer cells.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo evaluation of (D-Leu6)-LHRH analogs.

References

- 1. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibitory activity of [D-Leu6, Des-Gly-NH2(10)]LHRH ethylamide on LH/hCG and PRL testicular receptor levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Primary culture of rat pituitary cells in serum-free medium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and application of competitive ELISA assays for rat LH and FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Review of (D-Leu6)-LHRH Analogs in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system. Its discovery and the subsequent synthesis of its analogs have revolutionized the treatment of various hormone-dependent diseases. A key modification in the development of potent LHRH agonists has been the substitution of the glycine (B1666218) at position 6 with a D-amino acid. This alteration, particularly the introduction of a D-Leucine ((D-Leu6)), significantly enhances the peptide's resistance to enzymatic degradation and increases its binding affinity to the LHRH receptor.

While specific research on the (D-Leu6)-LHRH (1-8) fragment is limited, a wealth of data exists for its closely related and clinically significant analog, (D-Leu6)-des Gly-NH2 10-LHRH ethylamide , commonly known as leuprolide . Leuprolide is a super-agonist of the LHRH receptor and has been extensively studied and widely used in the management of prostate cancer, endometriosis, and central precocious puberty.[1][2] This technical guide will provide a comprehensive literature review focusing on the research and development of (D-Leu6)-LHRH analogs, with a primary emphasis on the extensive data available for leuprolide.

Mechanism of Action and Signaling Pathway

LHRH and its agonists, such as leuprolide, exert their effects by binding to the LHRH receptors on the gonadotroph cells of the anterior pituitary gland.[3] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, the continuous administration of a potent agonist like leuprolide leads to a sustained occupation of the LHRH receptors, resulting in their desensitization and downregulation.[4] This process ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women.[2] This "medical castration" is the therapeutic basis for the use of LHRH agonists in hormone-dependent cancers.[4]

The signaling pathway initiated by the binding of an LHRH agonist to its receptor is a classic G-protein coupled receptor (GPCR) cascade. The binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the synthesis and release of LH and FSH.

Quantitative Data from Clinical Research

The clinical efficacy of (D-Leu6)-LHRH analogs, particularly leuprolide acetate (B1210297), has been extensively documented in numerous Phase III clinical trials, primarily in the treatment of advanced prostate cancer. These studies provide a wealth of quantitative data on testosterone suppression, a key marker of therapeutic efficacy.

Testosterone Suppression with Leuprolide Acetate in Prostate Cancer

The primary endpoint in many of these trials is the achievement and maintenance of castrate levels of serum testosterone, typically defined as ≤ 50 ng/dL.[5][6] More recent studies also report on the proportion of patients achieving a lower threshold of ≤ 20 ng/dL.[7]

| Study Reference | Dosage Regimen | Duration | Patients Achieving Testosterone ≤ 50 ng/dL | Patients Achieving Testosterone ≤ 20 ng/dL |

| Marberger et al. (2010)[5][8] | 3.75 mg depot, every 28 days | 168 days | 96.8% (152/157) by day 28 | 73.1% (114/156) by day 28; 92.8% (141/152) at study end |

| Crawford et al. (1990)[6] | 7.5 mg depot, every 4 weeks | 24 weeks | Mean testosterone in castrate range by week 3 | Not Reported |

| Shore et al. (2019)[6][9] | 22.5 mg depot, 2 injections 3 months apart | 168 days | 96.8% (from day 28-168) | 78.9% by day 28; 94.0% at study end |

| Spitz et al. (2016)[7] | 30 mg (4-month) or 45 mg (6-month) depot | 32-48 weeks | Not the primary endpoint | 79% at 4 weeks; 89% at 24 weeks (pooled); 94.1% at 48 weeks (6-month) |

| Lupron Depot® Clinical Trials[10] | 45 mg depot, every 6 months | 48 weeks | 93.4% (from week 4-48) | 94% at week 48 |

| Prettyman et al. (Pooled Analysis)[11] | Various SC-LA formulations | Varied | Median onset to ≤50 ng/dL: 21 days | Median onset to ≤20 ng/dL: 28 days |

Luteinizing Hormone (LH) Suppression in Central Precocious Puberty

Leuprolide acetate is also a standard treatment for central precocious puberty (CPP), where the therapeutic goal is the suppression of pubertal hormonal surges.

| Study Reference | Dosage Regimen | Duration | Primary Outcome | Result |

| Lee et al. (2013)[12] | 3.75 mg depot, every 4 weeks | 24 weeks | Percentage of children with suppressed LH response (peak LH ≤ 3 IU/L) | 96.3% (52/54) |

| Brito et al. (as cited in[13]) | 3.75 mg IM | Not Specified | Stimulated LH cut-off for gonadal suppression | <6.6 IU/L |

| Bhatia et al. (as cited in[14]) | 7.5 mg IM | Not Specified | Peak LH levels after subsequent doses | Median 0.8 IU/L |

Experimental Protocols

Representative Phase III Clinical Trial Protocol for Leuprolide Acetate in Prostate Cancer

The following is a generalized protocol based on several open-label, multicenter Phase III trials of leuprolide acetate depot formulations in patients with advanced prostate cancer.[5][6][8][9]

1. Study Design:

-

Type: Phase III, open-label, multicenter, single-arm study.

-

Objective: To evaluate the efficacy and safety of a specific depot formulation of leuprolide acetate in achieving and maintaining castrate levels of serum testosterone.

-

Patient Population: Adult males with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated.

-

Inclusion Criteria: Serum testosterone >150 ng/dL at screening, ECOG performance status of 0-2.[15]

-

Exclusion Criteria: Prior hormonal therapy, bilateral orchiectomy, or known hypersensitivity to LHRH agonists.

2. Treatment Regimen:

-

Patients receive intramuscular or subcutaneous injections of the leuprolide acetate depot formulation at specified intervals (e.g., every 28 days for a 1-month depot, every 3 months for a 3-month depot).[5][9]

-

Treatment continues for a predefined period, typically 6 to 12 months.

3. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: The proportion of patients who achieve and maintain serum testosterone suppression to castrate levels (≤ 50 ng/dL) from a specified time point (e.g., day 28) to the end of the study.[5]

-

Secondary Efficacy Endpoints:

-

Proportion of patients achieving a lower testosterone threshold (e.g., ≤ 20 ng/dL).

-

Time to achieve testosterone suppression.

-

Changes in serum Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Prostate-Specific Antigen (PSA) levels from baseline.[8]

-

-

Safety Assessments: Monitoring and recording of all adverse events (AEs), with a particular focus on injection site reactions and systemic effects of androgen deprivation (e.g., hot flashes, fatigue).[5] Vital signs, ECGs, and clinical laboratory parameters are monitored at regular intervals.[8]

4. Blood Sampling and Analysis:

-

Serum testosterone, LH, and FSH levels are measured at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

-

PSA levels are typically measured at baseline and at specified follow-up visits.

-

Pharmacokinetic parameters of leuprolide may be assessed in a subset of patients.[8]

5. Statistical Analysis:

-

The primary efficacy endpoint is typically analyzed using a binomial test with a 95% confidence interval.

-

Descriptive statistics are used to summarize demographic, efficacy, and safety data.

GnRH Receptor Binding Assay Protocol

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a compound like leuprolide for the GnRH receptor, based on methodologies described in the literature.[15]

1. Materials:

-

Receptor Source: Membrane preparations from tissues or cells expressing the GnRH receptor (e.g., pituitary gland, prostate cancer cell lines).

-

Radioligand: A radiolabeled GnRH agonist with high affinity, such as [¹²⁵I]-buserelin or [¹²⁵I]-triptorelin.

-

Competitor: Unlabeled leuprolide acetate at a range of concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

2. Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

3. Competitive Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled leuprolide (the competitor).

-

For determining non-specific binding, a separate set of tubes with a high concentration of an unlabeled GnRH agonist is included.

-

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through the glass fiber filters using the vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

5. Measurement of Radioactivity:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for leuprolide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The development of (D-Leu6)-LHRH analogs, exemplified by the extensive research on leuprolide, represents a significant advancement in the field of endocrinology and oncology. The strategic substitution at the 6th position of the LHRH peptide has led to a class of highly potent and stable agonists that effectively suppress gonadal steroid production. The wealth of quantitative data from clinical trials robustly supports the efficacy and safety of leuprolide in the management of hormone-dependent conditions. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation continue to guide the development of new therapeutic strategies and drug delivery systems in this class. This comprehensive review provides a foundational resource for researchers and clinicians working with LHRH analogs, facilitating further innovation in this critical area of medicine.

References

- 1. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Leuprolide: a gonadotropin-releasing hormone analog for the palliative treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. auajournals.org [auajournals.org]

- 7. Effectiveness, pharmacokinetics, and safety of a new sustained-release leuprolide acetate 3.75-mg depot formulation for testosterone suppression in patients with prostate cancer: a Phase III, open-label, international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A phase 3, open-label, multicenter study of a 6-month pre-mixed depot formulation of leuprolide mesylate in advanced prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Onset and Maintenance of Testosterone Suppression in 4 Pivotal Trials of Subcutaneously Administered Leuprolide Acetate Formulated with Biodegradable Polymer Delivery System - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 12. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]

- 13. Clinical and Laboratory Parameters of Gonadotropin-Releasing Hormone Analog Treatment Effectiveness in Children with Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-Acting Gonadotropin-Releasing Hormone Analogues for Central Precocious Puberty, Including 45-Mg 6-Month Subcutaneous Leuprolide Acetate: Use for Treatment and Treatment Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(D-Leu6)-LHRH (1-8): A Technical Overview of its Relationship with GnRH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-Releasing Hormone (GnRH), a decapeptide also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the central regulator of the hypothalamic-pituitary-gonadal axis.[1][2] It is secreted from the hypothalamus and stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[1] Synthetic analogs of GnRH have been developed for therapeutic purposes, broadly classified as agonists and antagonists.[3] This technical guide focuses on (D-Leu6)-LHRH (1-8), a synthetic peptide fragment, and its relationship to the native GnRH decapeptide.

(D-Leu6)-LHRH (1-8) is a truncated analog of the potent GnRH agonist, leuprolide. The substitution of a D-amino acid at position 6, in this case, D-Leucine, is a key modification in many GnRH agonists. This substitution enhances the peptide's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor compared to the native hormone.[4][5]

Molecular Profile

The peptide sequence of native GnRH and the structure of (D-Leu6)-LHRH (1-8) are presented below.

Table 1: Peptide Sequences

| Peptide | Sequence |

| Native GnRH (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ |

| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt |

| (D-Leu6)-LHRH (1-8) | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg |

Relationship to GnRH: A Potent Agonist

GnRH agonists initially stimulate the GnRH receptor, leading to a transient increase in LH and FSH secretion, often referred to as a "flare."[3] However, continuous or high-dose administration leads to receptor downregulation and desensitization of the pituitary gonadotropes.[3] This paradoxical effect results in a profound suppression of LH and FSH release, leading to a decrease in the production of gonadal steroids like testosterone (B1683101) and estrogen. This "chemical castration" is the therapeutic basis for the use of GnRH agonists in hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.[3]

While direct binding affinity and efficacy data for the (D-Leu6)-LHRH (1-8) fragment are not available in the reviewed literature, the data for the closely related full-length agonist, leuprolide, can be used as a surrogate to understand its expected biological activity.

Table 2: Biological Activity of a Representative GnRH Agonist (Leuprolide)

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (IC50) | 0.33 nM | Monkey GnRH Receptor | [7] |

| Functional Activity (EC50) | Not specified | Not specified |

Note: This data is for the full-length leuprolide and is provided as an estimate of the expected activity of its (1-8) fragment. The actual binding affinity and potency of the fragment may differ.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[8] Upon agonist binding, the receptor activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the synthesis and release of LH and FSH.[8]

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Synthesis of (D-Leu6)-LHRH (1-8)

The synthesis of (D-Leu6)-LHRH (1-8) and similar peptide analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Arginine) is coupled to the resin. The synthesis then proceeds by sequential addition of the remaining amino acids in the reverse order of the peptide sequence (Leu, D-Leu, Tyr, Ser, Trp, His, pGlu).

-

Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used as the N-terminal protecting group for each amino acid. Side-chain protecting groups are also employed for reactive amino acids (e.g., Trt for His, tBu for Ser and Tyr, Pbf for Arg).

-

Deprotection and Coupling Cycles: Each cycle of amino acid addition involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Caption: Solid-Phase Peptide Synthesis Workflow.

GnRH Receptor Binding Assay

This assay is used to determine the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation: A cell line expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line) is cultured. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled GnRH analog with high affinity (e.g., [125I]-triptorelin) is used as the tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound ((D-Leu6)-LHRH (1-8)).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of (D-Leu6)-LHRH (1-8) to activate the GnRH receptor and stimulate the production of inositol phosphates, a key second messenger in the signaling pathway.

Methodology:

-

Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Stimulation: The labeled cells are then stimulated with various concentrations of (D-Leu6)-LHRH (1-8) for a defined period. The incubation is typically performed in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphate fractions is measured by liquid scintillation counting.

-

Data Analysis: The amount of [3H]inositol phosphates produced is plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Conclusion

(D-Leu6)-LHRH (1-8) is a synthetic fragment of the potent GnRH agonist, leuprolide. The incorporation of a D-amino acid at position 6 is a hallmark of many GnRH superagonists, conferring enhanced stability and receptor binding affinity. While specific quantitative data for this particular octapeptide fragment is limited in the public domain, its structural similarity to leuprolide and other D-Leu6 analogs strongly suggests that it functions as a GnRH receptor agonist. Its mechanism of action is presumed to follow the canonical GnRH receptor signaling pathway, leading to the stimulation of gonadotropin release upon acute administration and desensitization with chronic exposure. The experimental protocols outlined provide a framework for the synthesis and detailed characterization of the binding and functional properties of (D-Leu6)-LHRH (1-8) and other novel GnRH analogs. Further research is warranted to fully elucidate the specific pharmacological profile of this and other truncated GnRH peptides, which may offer unique therapeutic potential.

References

- 1. Structure-activity relationships in luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. usbio.net [usbio.net]

- 5. Low energy conformations for gonadotropin-releasing hormone with D- and L-amino acid substitutions for Gly 6: possible receptor-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. genecards.org [genecards.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Laboratory Synthesis of (D-Leu6)-LHRH (1-8)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of (D-Leu6)-LHRH (1-8), an octapeptide fragment of a luteinizing hormone-releasing hormone (LHRH) analog. The sequence of the target peptide is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH. This protocol is designed for laboratory personnel experienced in peptide synthesis and utilizes standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

LHRH analogs are a critical class of therapeutic peptides used in the treatment of hormone-dependent cancers, endometriosis, and precocious puberty. The synthesis and study of LHRH fragments are essential for structure-activity relationship (SAR) studies, aiding in the development of new agonists and antagonists with improved therapeutic profiles. This protocol outlines the step-by-step procedure for the synthesis, cleavage, purification, and characterization of (D-Leu6)-LHRH (1-8).

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (D-Leu6)-LHRH (1-8).

| Parameter | Value | Reference |

| Starting Resin | Fmoc-Arg(Pbf)-Wang Resin | Standard for C-terminal acid peptides |

| Resin Substitution | 0.3 - 0.8 mmol/g | Typical for polystyrene resins |

| Synthesis Scale | 0.1 mmol | Representative laboratory scale |

| Coupling Reagents | HBTU/HOBt/DIPEA | Common and efficient coupling cocktail |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard deprotection condition |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5, v/v/v) | Effective for Arg and Trp containing peptides |

| Expected Crude Purity (by HPLC) | 60-80% | Typical for octapeptides |

| Expected Final Purity (by HPLC) | >95% | After preparative HPLC purification |

| Expected Overall Yield | ~30-50% | General expectation for similar peptides[1] |

| Theoretical Molecular Weight | 1085.26 g/mol | Calculated |

| Observed Molecular Weight (ESI-MS) | [M+H]⁺: 1086.27 | Expected experimental result |

Experimental Protocols

Materials and Reagents

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

-

Pyroglutamic acid (Pyr)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether, cold

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessel

-

Mechanical shaker

-

Vacuum filtration apparatus

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

-

Mass spectrometer (e.g., ESI-MS)

Detailed Synthesis Protocol

Resin Preparation and First Amino Acid Loading

If not using a pre-loaded resin, the first amino acid (Fmoc-Arg(Pbf)-OH) is loaded onto Wang resin using standard esterification methods (e.g., DIC/DMAP). For this protocol, we will start with commercially available Fmoc-Arg(Pbf)-Wang resin.

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in DMF for 30 minutes in the reaction vessel.

Peptide Chain Elongation (Amino Acid Couplings)

The following amino acids are coupled sequentially to the resin: Leu -> Leu -> D-Leu -> Tyr(tBu) -> Ser(tBu) -> Trp(Boc) -> His(Trt) -> Pyr

For each coupling cycle:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

After a negative Kaiser test (yellow/clear beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

N-terminal Pyroglutamic Acid Coupling:

-

After the final Fmoc deprotection of the N-terminal His residue, couple pyroglutamic acid (Pyr) using the same coupling procedure as for the other amino acids.

-

Cleavage and Deprotection

-

Resin Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 2 hours.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2O. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Reduce the volume of the TFA solution by approximately half under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

-

A white precipitate should form.

-

Purification and Characterization

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the pure peptide.

-

-

Lyophilization: Lyophilize the pooled pure fractions to obtain the final peptide as a white, fluffy powder.

-

Characterization:

-

Analytical HPLC: Confirm the purity of the final product using analytical RP-HPLC. The purity should be >95%.

-

Mass Spectrometry: Determine the molecular weight of the peptide using ESI-MS to confirm its identity. The expected [M+H]⁺ is approximately 1086.27.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (D-Leu6)-LHRH (1-8).

Caption: Experimental workflow for the synthesis of (D-Leu6)-LHRH (1-8).

LHRH Receptor Signaling Pathway

(D-Leu6)-LHRH (1-8) is an analog of LHRH and is expected to interact with the LHRH receptor (LHRHR), also known as the gonadotropin-releasing hormone receptor (GnRHR). The signaling pathway of LHRH agonists is crucial for their therapeutic effect.

Caption: LHRH receptor signaling pathway in pituitary gonadotropes.

References

Application Notes and Protocols for (D-Leu6)-LHRH (1-8) in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic peptide fragment of a luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), antagonist. The substitution of Glycine at position 6 with a D-Leucine residue enhances its stability and is crucial for its biological activity, which primarily involves the competitive antagonism of the GnRH receptor (GnRH-R).[1][2] This document provides detailed application notes and standardized protocols for the utilization of (D-Leu6)-LHRH (1-8) in various in-vitro cell culture assays relevant to cancer research and reproductive biology.

The GnRH receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on pituitary gonadotrope cells but is also found on various cancer cells, including those of the prostate, breast, and ovaries.[2][3] Upon binding of GnRH, the receptor activates downstream signaling pathways, leading to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4] GnRH antagonists, such as (D-Leu6)-LHRH (1-8), competitively bind to the GnRH receptor, thereby inhibiting the downstream signaling cascade. This inhibitory action forms the basis of its therapeutic potential in hormone-dependent cancers and other conditions.

Data Presentation

Quantitative data for the specific (D-Leu6)-LHRH (1-8) fragment is not extensively available in public literature. The following tables provide a template for organizing experimental data and include representative values for closely related, full-length GnRH antagonists to serve as a reference. Researchers are strongly encouraged to determine these values empirically for (D-Leu6)-LHRH (1-8) in their specific cellular models.

Table 1: GnRH Receptor Binding Affinity

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| (D-Leu6)-LHRH (1-8) | e.g., MCF-7, LNCaP | [125I]-Triptorelin | User Determined | N/A |

| Cetrorelix (Example) | HEK293 (hGnRH-R) | [125I]-Triptorelin | 0.5 - 2.0 | [5] |

| Ganirelix (Example) | Pituitary cells | [125I]-Buserelin | 0.4 - 1.5 | [6] |

Table 2: In-Vitro Inhibition of LH Release

| Compound | Cell Model | Stimulant | IC50 (nM) | Reference |

| (D-Leu6)-LHRH (1-8) | e.g., Primary pituitary cells | GnRH (1 nM) | User Determined | N/A |

| Antide (Example) | Rat pituitary cells | GnRH (1 nM) | 0.1 - 0.5 | [7] |

| Cetrorelix (Example) | Rat pituitary cells | GnRH (1 nM) | 0.2 - 0.8 | [8] |

Table 3: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (D-Leu6)-LHRH (1-8) | e.g., MCF-7, PC-3 | MTT, SRB | User Determined | N/A |

| Zoptarelin doxorubicin | OVCAR-3 | GI50 | 0.453 | [9] |

| Cetrorelix (Example) | LNCaP | Cell Counting | 1 - 10 | [10] |

Experimental Protocols

Preparation and Handling of (D-Leu6)-LHRH (1-8)

1. Reconstitution:

-

Lyophilized (D-Leu6)-LHRH (1-8) should be reconstituted in sterile, nuclease-free water or a buffer such as PBS (pH 7.4) to create a stock solution (e.g., 1 mM).

-

For peptides with solubility challenges, a small amount of a co-solvent like DMSO or DMF can be used before dilution with aqueous buffer. However, the final concentration of the organic solvent in the cell culture medium should be minimized (typically <0.1%) to avoid cytotoxicity.

-

It is recommended to reconstitute the lyophilized peptide in sterile 18MΩ-cm H2O to a concentration not less than 100µg/ml, which can then be further diluted.[4]

2. Storage:

-

Store the lyophilized peptide at -20°C or -80°C for long-term stability.

-

Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

-

Aqueous solutions of LHRH peptides are generally stable for several weeks at 4°C and for extended periods when frozen.[11]

Protocol 1: Competitive GnRH Receptor Binding Assay

This protocol determines the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Materials:

-

Cell line expressing GnRH receptors (e.g., MCF-7, LNCaP, or a recombinant cell line like HEK293 stably expressing hGnRH-R).

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or [125I]-Buserelin).

-

Unlabeled (D-Leu6)-LHRH (1-8).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.1% BSA).

-

Wash Buffer (e.g., ice-cold PBS).

-

Cell scraper and centrifuge.

-

Gamma counter.

Procedure:

-

Cell Culture: Culture the selected cell line to near confluency.

-

Membrane Preparation (Optional but recommended for higher receptor density):

-

Wash cells with ice-cold PBS and harvest using a cell scraper.

-

Centrifuge the cell suspension and resuspend the pellet in homogenization buffer.

-

Homogenize the cells and centrifuge to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in Binding Buffer.

-

-

Binding Reaction:

-

In a microfuge tube, add a constant amount of cell membrane preparation (or whole cells).

-

Add a fixed concentration of the radiolabeled GnRH agonist.

-

Add increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8) (competitor).

-

For determining non-specific binding, add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to a set of tubes.

-

Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) pre-soaked in binding buffer.

-

Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

-